Suramin

説明

特性

IUPAC Name |

8-[[4-methyl-3-[[3-[[3-[[2-methyl-5-[(4,6,8-trisulfonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H40N6O23S6/c1-25-9-11-29(49(60)54-37-13-15-41(83(69,70)71)35-21-33(81(63,64)65)23-43(45(35)37)85(75,76)77)19-39(25)56-47(58)27-5-3-7-31(17-27)52-51(62)53-32-8-4-6-28(18-32)48(59)57-40-20-30(12-10-26(40)2)50(61)55-38-14-16-42(84(72,73)74)36-22-34(82(66,67)68)24-44(46(36)38)86(78,79)80/h3-24H,1-2H3,(H,54,60)(H,55,61)(H,56,58)(H,57,59)(H2,52,53,62)(H,63,64,65)(H,66,67,68)(H,69,70,71)(H,72,73,74)(H,75,76,77)(H,78,79,80) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIAFUQMPZJWCLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=C3C(=CC(=CC3=C(C=C2)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)NC(=O)C4=CC(=CC=C4)NC(=O)NC5=CC=CC(=C5)C(=O)NC6=C(C=CC(=C6)C(=O)NC7=C8C(=CC(=CC8=C(C=C7)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H40N6O23S6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

129-46-4 (hexa-hydrochloride salt) | |

| Record name | Suramin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000145631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1046344 | |

| Record name | Suramin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1297.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Suramin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015582 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

8.72e-03 g/L | |

| Record name | Suramin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015582 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

145-63-1, 129-46-4 | |

| Record name | Suramin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Suramin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000145631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Suramin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04786 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Naganol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34936 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Suramin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8,8'-[carbonylbis[imino-3,1-phenylenecarbonylimino(4-methyl-3,1-phenylene)carbonylimino]]bisnaphthalene-1,3,5-trisulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.145 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SURAMIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6032D45BEM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Suramin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015582 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Suramin's Mechanism of Action in Trypanosomiasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suramin is a polysulfonated naphthylurea compound that has been a cornerstone in the treatment of the hemolymphatic stage of Human African Trypanosomiasis (HAT), also known as sleeping sickness, for over a century. Despite its long history of clinical use, the precise mechanism of its trypanocidal activity is complex and multifaceted, a concept often referred to as polypharmacology. This technical guide provides an in-depth exploration of the current understanding of this compound's mechanism of action against Trypanosoma species, with a focus on its molecular targets, biochemical effects, and the experimental approaches used to elucidate these pathways.

This compound Uptake: The Gateway to Trypanocidal Activity

The journey of this compound into the trypanosome is a critical prerequisite for its therapeutic effect. As a large and highly charged molecule, this compound cannot passively diffuse across the parasite's cell membrane. Instead, it is taken up through receptor-mediated endocytosis. This process involves the binding of this compound to surface receptors, followed by internalization within endocytic vesicles.

Key players in this compound uptake include:

-

Low-Density Lipoprotein (LDL) Receptors: this compound binds to LDL particles in the host's bloodstream, and the this compound-LDL complex is subsequently taken up by the trypanosome via its LDL receptors.

-

Invariant Surface Glycoprotein 75 (ISG75): This surface protein has been identified as a key receptor for this compound uptake. Knockdown of ISG75 expression has been shown to increase the EC50 of this compound, indicating a role in drug sensitivity.[1]

-

Variant Surface Glycoproteins (VSGs): Interestingly, resistance to this compound has been linked to the expression of a specific VSG variant, termed VSGSur. This suggests that the composition of the dynamic VSG coat can influence this compound uptake and efficacy.[2][3]

dot

References

- 1. This compound exposure alters cellular metabolism and mitochondrial energy production in African trypanosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound action in African trypanosomes involves a RuvB-like DNA helicase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Beyond immune escape: a variant surface glycoprotein causes this compound resistance in Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of Suramin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure of suramin, its physicochemical properties, and its interactions with key biological signaling pathways.

Core Molecular Structure

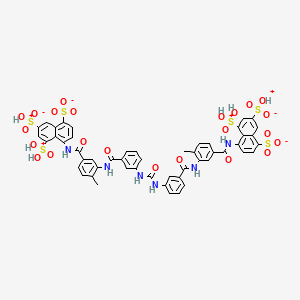

This compound is a large, symmetrical molecule with a complex aromatic structure. At its core lies a urea functional group (NH-CO-NH) that links two identical polysulfonated naphthylurea moieties.[1] The molecular formula of this compound is C₅₁H₄₀N₆O₂₃S₆.[1][2][3][4]

The key structural features include:

-

A Central Urea Group: This forms the axis of symmetry for the molecule.

-

Six Aromatic Systems: The structure contains four benzene rings and two naphthalene moieties.[1]

-

Amide Functional Groups: In addition to the central urea linkage, there are four amide groups that connect the aromatic rings.[1]

-

Six Sulfonic Acid Groups: These groups are responsible for the polyanionic nature of the molecule and its water solubility when formulated as a sodium salt.[1][5]

When used as a medication, this compound is typically administered as its hexasodium salt, which is water-soluble but can degrade in the presence of air.[1][5] The chemical structure of this compound was a closely guarded secret by Bayer for commercial reasons until it was elucidated and published in 1924 by Ernest Fourneau and his team at the Pasteur Institute.[1]

Physicochemical Properties of this compound

The quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₅₁H₄₀N₆O₂₃S₆ | [1][2][3][4] |

| Molar Mass | 1297.26 g·mol⁻¹ | [1][3] |

| Exact Mass | 1296.0469086 g/mol | [2][3] |

| Hydrogen Bond Donor Count | 12 | [2] |

| Hydrogen Bond Acceptor Count | 23 | [2] |

| Rotatable Bond Count | 16 | [2] |

| Topological Polar Surface Area | 534 Ų | [2] |

| IUPAC Name | 8,8'-{Carbonylbis[imino-3,1-phenylenecarbonylimino(4-methyl-3,1-phenylene)carbonylimino]}di(1,3,5-naphthalenetrisulfonic acid) | [1] |

Mechanism of Action and Signaling Pathway Interactions

This compound's complex structure allows it to interact with a wide range of biological targets, leading to a diverse pharmacological profile. Its mechanism of action is not fully understood but involves the inhibition of numerous enzymes and receptors.

Inhibition of Purinergic Signaling: this compound is a well-known antagonist of P2 purinergic receptors, which are involved in various cellular processes, including inflammation and cell proliferation.[6][7] By blocking these receptors, this compound can modulate downstream signaling cascades.[6]

Interaction with Growth Factor Signaling: this compound has been shown to inhibit the binding of several growth factors to their receptors, including:

-

Vascular Endothelial Growth Factor (VEGF)[8]

-

Basic Fibroblast Growth Factor (bFGF)[8]

-

Platelet-Derived Growth Factor (PDGF)[8]

-

Epidermal Growth Factor (EGF)[8]

-

Transforming Growth Factor-beta (TGF-beta)[8]

This inhibition of growth factor signaling contributes to its anti-angiogenic and anti-proliferative properties.[8][9]

Modulation of the ERK Pathway: In certain cell types, such as Chinese hamster ovary (CHO) cells, this compound can activate the extracellular signal-regulated kinase (ERK1/2) pathway.[10] This activation appears to be mediated through phosphatidylinositol 3-kinase (PI3K) and MEK, ultimately leading to increased DNA synthesis.[10]

Below is a diagram illustrating the inhibitory effect of this compound on a generic growth factor signaling pathway.

Caption: Inhibition of Growth Factor Signaling by this compound.

Experimental Protocols

The multifaceted activity of this compound has been investigated using a variety of experimental setups. Below is a generalized protocol for a cell-based assay to evaluate the anti-proliferative effects of this compound, based on methodologies implied in the literature.

Protocol: Cell Proliferation Assay (MTT Assay)

-

Cell Culture:

-

Plate cancer cells (e.g., prostate cancer cell line) in a 96-well plate at a density of 5,000 cells/well.

-

Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Treatment with this compound:

-

Prepare a stock solution of this compound in sterile phosphate-buffered saline (PBS).

-

Create a serial dilution of this compound to achieve the desired final concentrations (e.g., ranging from 1 µM to 100 µM).

-

Remove the culture medium from the wells and replace it with a fresh medium containing the different concentrations of this compound. Include a vehicle control (medium with PBS) and a positive control (a known cytotoxic agent).

-

Incubate the cells for 48-72 hours.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

-

Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

-

Plot the cell viability against the this compound concentration and determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).

-

This protocol provides a fundamental framework for assessing the cytotoxic and anti-proliferative effects of this compound on various cell lines.

Below is a workflow diagram for the described cell proliferation assay.

Caption: Workflow for an MTT-based Cell Proliferation Assay.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. This compound | C51H40N6O23S6 | CID 5361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [precision.fda.gov]

- 5. researchgate.net [researchgate.net]

- 6. What is the mechanism of this compound Sodium? [synapse.patsnap.com]

- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. This compound Sodium | C51H34N6Na6O23S6 | CID 8514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Stimulation of extracellular signal-regulated kinase pathway by this compound with concomitant activation of DNA synthesis in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Suramin: A Technical Guide to its Application as a Purinergic Signaling Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Suramin is a polysulfonated naphthylurea compound that has been utilized for nearly a century, initially as an anti-parasitic agent. Its subsequent identification as a non-selective antagonist of purinergic receptors has established it as an invaluable tool in the study of purinergic signaling pathways. This technical guide provides an in-depth overview of this compound's core function as a purinergic signaling inhibitor, detailing its mechanism of action, and summarizing its inhibitory activity across various P2X and P2Y receptor subtypes. Furthermore, this document outlines detailed methodologies for key experiments employing this compound and presents visual representations of relevant signaling pathways and experimental workflows to facilitate its effective use in research and drug development.

Introduction to this compound and Purinergic Signaling

Purinergic signaling encompasses the diverse physiological roles of extracellular nucleotides, such as adenosine triphosphate (ATP) and adenosine diphosphate (ADP), and nucleosides like adenosine. These molecules act as signaling messengers by activating specific purinergic receptors, which are broadly classified into two families: P1 receptors (adenosine receptors) and P2 receptors (ATP/ADP receptors). The P2 receptor family is further subdivided into two main classes: the ionotropic P2X receptors, which are ligand-gated ion channels, and the metabotropic P2Y receptors, which are G protein-coupled receptors (GPCRs).[1]

This compound functions as a competitive antagonist at many of these P2 receptors, making it a widely used pharmacological tool to investigate the roles of purinergic signaling in a vast array of physiological and pathophysiological processes, including neurotransmission, inflammation, cardiovascular regulation, and oncology.[1][2] Its broad-spectrum inhibitory activity allows for the general blockade of P2 receptor-mediated pathways, providing a foundational approach to elucidating the involvement of purinergic signaling in experimental models.

Mechanism of Action

This compound's inhibitory effect on purinergic signaling stems from its ability to competitively bind to the nucleotide binding sites of various P2X and P2Y receptors.[1] As a polysulfonated molecule, its structure mimics the negatively charged phosphate groups of ATP and ADP, allowing it to occupy the receptor's active site without initiating the conformational changes required for receptor activation. This competitive antagonism effectively blocks the binding of endogenous nucleotide agonists, thereby inhibiting downstream signaling cascades. While it is a potent inhibitor of many P2 receptors, it is important to note that this compound is considered a non-selective antagonist, as it demonstrates varying degrees of affinity and potency across the different receptor subtypes.[3]

Data Presentation: Inhibitory Activity of this compound

The following tables summarize the reported inhibitory constants (IC50, Ki, and pA2) of this compound for various human and rodent P2X and P2Y receptor subtypes. These values have been compiled from multiple studies and can vary depending on the experimental system (e.g., cell type, expression system) and assay conditions.

Table 1: Inhibitory Activity of this compound on P2X Receptors

| Receptor Subtype | Species | Assay Type | Inhibitory Constant | Reference(s) |

| P2X1 | Human | Electrophysiology | IC50 ≈ 1-10 µM | [4] |

| Mouse | Electrophysiology | Weak inhibition | [4] | |

| P2X2 | Rat | Electrophysiology | IC50 ≈ 10 µM | [5] |

| P2X3 | Human | Electrophysiology | IC50 ≈ 28.9 µM | |

| P2X4 | Human, Rat | Electrophysiology | Low sensitivity (IC50 > 100 µM) | [6] |

| P2X5 | - | - | Data not widely available | |

| P2X6 | - | - | Data not widely available | |

| P2X7 | Human, Mouse | Electrophysiology | Low sensitivity (IC50 > 100 µM) | [6] |

Table 2: Inhibitory Activity of this compound on P2Y Receptors

| Receptor Subtype | Species | Assay Type | Inhibitory Constant | Reference(s) |

| P2Y1 | Turkey | Phospholipase C Assay | pA2 = 5.77 | [7] |

| P2Y2 | Human | Phospholipase C Assay | pA2 = 4.32 | [7] |

| P2Y4 | Human | - | Inactive | [8] |

| P2Y6 | Human | - | Weak antagonist | [8] |

| P2Y11 | Human | cAMP/IP3 Assay | Ki ≈ 0.82 µM | [8] |

| P2Y12 | Human | - | Data not widely available | |

| P2Y13 | Human | - | Data not widely available | |

| P2Y14 | Human | - | Data not widely available |

Signaling Pathways

This compound's inhibition of P2X and P2Y receptors blocks their respective downstream signaling cascades. The following diagrams illustrate the general signaling pathways for these two receptor families.

Experimental Protocols and Methodologies

This compound is a versatile tool in a variety of experimental assays designed to probe purinergic signaling. Below are detailed methodologies for three key experimental approaches.

Calcium Imaging

Calcium imaging is a widely used technique to measure changes in intracellular calcium concentration, a common downstream event of both P2X and P2Y receptor activation.

Objective: To determine if a cellular response to a purinergic agonist is mediated by P2 receptors by assessing the inhibitory effect of this compound.

Materials:

-

Cells of interest (cultured or primary)

-

Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Purinergic agonist (e.g., ATP, ADP)

-

This compound sodium salt

-

Fluorescence microscope with an appropriate filter set and a camera for image acquisition

Procedure:

-

Cell Preparation: Plate cells on glass coverslips or in imaging-compatible plates and allow them to adhere.

-

Dye Loading:

-

Prepare a loading solution of the calcium indicator (e.g., 2-5 µM Fura-2 AM) with 0.02% Pluronic F-127 in HBSS.

-

Incubate the cells with the loading solution for 30-60 minutes at 37°C.

-

Wash the cells with fresh HBSS to remove excess dye and allow for de-esterification for at least 30 minutes.

-

-

Baseline Measurement: Mount the coverslip onto the microscope stage and perfuse with HBSS. Record the baseline fluorescence for a stable period (e.g., 1-2 minutes).

-

Agonist Application: Perfuse the cells with a known concentration of the purinergic agonist and record the change in fluorescence, which corresponds to an increase in intracellular calcium.

-

Washout: Perfuse with HBSS to wash out the agonist and allow the fluorescence to return to baseline.

-

This compound Incubation: Perfuse the cells with a solution containing this compound (e.g., 10-100 µM) for a predetermined incubation period (e.g., 10-15 minutes).

-

Agonist Application in the Presence of this compound: While continuing to perfuse with the this compound-containing solution, re-apply the same concentration of the purinergic agonist and record the fluorescence change.

-

Data Analysis: Quantify the change in fluorescence intensity or the ratio of fluorescence at different wavelengths (for ratiometric dyes like Fura-2) in response to the agonist in the absence and presence of this compound. A significant reduction in the agonist-induced calcium signal in the presence of this compound indicates that the response is mediated by P2 receptors.

Electrophysiology (Patch-Clamp)

Patch-clamp electrophysiology allows for the direct measurement of ion channel activity, making it the gold standard for studying ionotropic P2X receptors.

Objective: To characterize the inhibitory effect of this compound on P2X receptor-mediated currents.

Materials:

-

Cells expressing the P2X receptor of interest (e.g., HEK293 cells transfected with a specific P2X subunit)

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries for pipette fabrication

-

Intracellular (pipette) solution (e.g., containing KCl, MgCl2, EGTA, HEPES, ATP)

-

Extracellular (bath) solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, glucose)

-

Purinergic agonist (e.g., ATP, α,β-methylene ATP)

-

This compound sodium salt

-

Data acquisition and analysis software

Procedure:

-

Cell Preparation: Plate cells at a low density to allow for easy access to individual cells for patching.

-

Pipette Preparation: Pull and fire-polish glass capillaries to create patch pipettes with a resistance of 2-5 MΩ when filled with intracellular solution.

-

Whole-Cell Configuration:

-

Approach a cell with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane.

-

Apply gentle suction to rupture the membrane patch under the pipette tip to achieve the whole-cell recording configuration.

-

-

Recording Baseline: Clamp the cell at a holding potential (e.g., -60 mV) and record the baseline current.

-

Agonist Application: Rapidly apply the purinergic agonist to the cell using a perfusion system and record the inward current mediated by the P2X receptors.

-

Washout: Wash out the agonist with the extracellular solution until the current returns to baseline.

-

This compound Application: Perfuse the cell with the extracellular solution containing the desired concentration of this compound for a defined period.

-

Agonist Application in the Presence of this compound: Co-apply the agonist and this compound and record the resulting current.

-

Dose-Response Curve (Optional): Repeat steps 5-8 with varying concentrations of this compound to determine the IC50.

-

Data Analysis: Measure the peak amplitude of the agonist-evoked currents in the absence and presence of this compound. Calculate the percentage of inhibition for each concentration of this compound.

Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity of ligands for a receptor. In the context of this compound, a competitive binding assay can be performed to determine its Ki.

Objective: To determine the inhibitory constant (Ki) of this compound for a specific P2 receptor subtype.

Materials:

-

Cell membranes or tissue homogenates expressing the P2 receptor of interest.

-

Radiolabeled P2 receptor agonist or antagonist (e.g., [³H]ATP, [³⁵S]ATPγS).

-

This compound sodium salt.

-

Non-labeled ("cold") P2 receptor agonist or antagonist for determining non-specific binding.

-

Binding buffer (e.g., Tris-HCl with MgCl2).

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Prepare cell membranes or tissue homogenates containing the receptor of interest through differential centrifugation. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a series of tubes or a 96-well plate, set up the following conditions:

-

Total Binding: Membranes + radioligand.

-

Non-specific Binding: Membranes + radioligand + a high concentration of cold ligand.

-

Competitive Binding: Membranes + radioligand + varying concentrations of this compound.

-

-

Incubation: Incubate the reactions at a specific temperature (e.g., room temperature or 30°C) for a time sufficient to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter under vacuum. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the this compound concentration.

-

Fit the data to a one-site competition model to determine the IC50 of this compound.

-

Calculate the Ki of this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

- 1. University of California, San Diego (UCSD) this compound Autism Treatment-1 (SAT1) Trial | Clinical Research Trial Listing [centerwatch.com]

- 2. jbiomeds.com [jbiomeds.com]

- 3. Profiling of a this compound-derived compound library at recombinant human P2Y receptors identifies NF272 as a competitive but non-selective P2Y2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ectodomain Lysines and this compound Block of P2X1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. P2X Receptors as Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PPADS and this compound as antagonists at cloned P2Y- and P2U-purinoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacological characterization of the human P2Y11 receptor - PMC [pmc.ncbi.nlm.nih.gov]

Suramin's Sphere of Influence: A Technical Guide to its Impact on Biochemical Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suramin is a polysulfonated naphthylurea compound that has been in clinical use for nearly a century, primarily for the treatment of African trypanosomiasis. However, its therapeutic potential extends far beyond its antiparasitic activity. This compound is a highly promiscuous molecule, interacting with a wide array of proteins and subsequently modulating a multitude of biochemical pathways. This pleiotropic nature has led to its investigation as a potential therapeutic agent for a diverse range of conditions, including cancer, viral infections, and neurodevelopmental disorders. This technical guide provides an in-depth exploration of the core biochemical pathways affected by this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling cascades it perturbs.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data on this compound's inhibitory and antagonistic activities across various molecular targets.

Table 1: Inhibition of Purinergic Receptors by this compound

| Receptor Subtype | Species | Assay Type | Parameter | Value (µM) | Reference |

| P2X1 | Human | Electrophysiology | IC50 | ~10 | [1] |

| P2X1 | Rat | Electrophysiology | IC50 | ~0.2 (NF023, a derivative) | [2] |

| P2X2 | Rat | Electrophysiology | IC50 | ~10 | [3] |

| P2X3 | Human | Electrophysiology | IC50 | 28.9 (NF023, a derivative) | [4] |

| P2Y (general) | Guinea Pig | Tissue Contraction | pA2 | ~4.7-5.0 | [5][6] |

| P2Y1 | Human | Calcium Flux | Ki | >10 (for NF110, a derivative) | [4] |

| P2Y2 | Human | Calcium Flux | Ki | 19 (for NF272, a derivative) | [7] |

| P2Y2 | Turkey | Phospholipase C Assay | pA2 | 5.77 ± 0.11 | [8] |

| P2U (P2Y2/P2Y4) | Human | Phospholipase C Assay | pA2 | 4.32 ± 0.13 | [8] |

| P2Y11 | Human | - | pA2 | 7.77 (for NF157, a derivative) | [9] |

Table 2: Inhibition of Growth Factor Receptor Binding by this compound

| Receptor | Cell Line/Tissue | Parameter | Value (µM) | Reference |

| Epidermal Growth Factor (EGF) | T24 (bladder carcinoma) | Half-maximal inhibition | ~300 | [10] |

| Epidermal Growth Factor (EGF) | HT1376 (bladder carcinoma) | Half-maximal inhibition | ~100 | [10] |

| Epidermal Growth Factor (EGF) | Human Meningioma | IC50 | 320 ± 40 | [11] |

| Insulin-like Growth Factor 1 (IGF-1) | T24 & HT1376 | Half-maximal inhibition | ~60 | [10] |

| Insulin-like Growth Factor 1 (IGF-1) | MCF-7 & MDA-MB 231 (breast cancer) | ID50 (proliferation) | ~200 µg/ml | [12] |

| Transforming Growth Factor-β (TGF-β) | AKR-2B (fibroblasts) | - | 10-15 fold lower dose than for EGF | [13] |

| Heparin-Binding Growth Factor-2 (HBGF-2) | AKR-2B (fibroblasts) | - | 10-15 fold lower dose than for EGF | [13] |

Table 3: Inhibition of Enzymes and Other Proteins by this compound

| Target Enzyme/Protein | Source | Parameter | Value (µM) | Reference |

| Protein-Tyrosine Phosphatase 1B (PTP1B) | Recombinant | Ki | Low µM range | [14][15] |

| Yersinia PTPase | Recombinant | Ki | Low µM range | [14][15] |

| VHR (dual specificity phosphatase) | Recombinant | Ki | At least 10-fold higher than for PTPs | [14][15] |

| Cdc25A | Recombinant | IC50 | 1.5 | [16] |

| Pyruvate Kinase (human muscle, M1) | Recombinant | Ki | 1.1 - 17 | [17] |

| Pyruvate Kinase (human tumor, M2) | Recombinant | Ki | 1.1 - 17 | [17] |

| Pyruvate Kinase (human liver, L) | Recombinant | Ki | 1.1 - 17 | [17] |

| Pyruvate Kinase (T. cruzi) | Recombinant | Ki | 108 | [17] |

| Pyruvate Kinase (L. mexicana) | Recombinant | Ki | 116 | [17] |

| Mitochondrial ADP/ATP Carrier | Isolated rat liver mitochondria | IC50 | ~5 | [18] |

| Mitochondrial ADP/ATP Carrier | Reconstituted human | IC50 | ~0.8 | [18] |

| Mitochondrial Respiration (NADH-linked) | Isolated rat liver mitochondria | Half-maximum effect | 40 | [19] |

| Mitochondrial Respiration (FADH2-linked) | Isolated rat liver mitochondria | Half-maximum effect | 140 | [19] |

| Raf1 Kinase Inhibitory Protein (RKIP) | Human, recombinant | KD | 23.8 | [20] |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Radioligand Binding Assay for Growth Factor Receptors

This protocol is a generalized procedure for assessing the inhibition of growth factor binding by this compound.

-

Cell Culture: Urothelial carcinoma cell lines (T24 and HT1376) are cultured in appropriate media (e.g., McCoy's 5A medium supplemented with 10% fetal bovine serum) to near confluence in 24-well plates.

-

Binding Assay:

-

The cell monolayers are washed twice with ice-cold binding buffer (e.g., PBS containing 0.1% bovine serum albumin).

-

Cells are incubated with a fixed concentration of radiolabeled ligand (e.g., 125I-EGF or 125I-IGF-1) in the presence of increasing concentrations of this compound (e.g., 0 to 1000 µM) in a final volume of 0.5 mL.

-

The incubation is carried out at 4°C for a sufficient time to reach equilibrium (e.g., 2-4 hours).

-

To determine non-specific binding, a parallel set of wells is incubated with the radioligand and a large excess of the corresponding unlabeled growth factor.

-

Following incubation, the cells are washed three times with ice-cold binding buffer to remove unbound radioligand.

-

The cells are then lysed with a solubilizing solution (e.g., 0.5 M NaOH).

-

The radioactivity in the cell lysates is quantified using a gamma counter.

-

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of this compound that causes 50% inhibition of specific binding (IC50) is determined by non-linear regression analysis of the competition binding data.[10]

Measurement of Mitochondrial Respiration

This protocol outlines the measurement of this compound's effect on mitochondrial oxygen consumption.

-

Isolation of Mitochondria: Mitochondria are isolated from rat liver by differential centrifugation in a sucrose-based isolation buffer.

-

Oxygen Consumption Measurement:

-

A Clark-type oxygen electrode is used to monitor oxygen concentration in a sealed, temperature-controlled chamber.

-

Isolated mitochondria (e.g., 1 mg/mL) are suspended in a respiration buffer (e.g., containing KCl, sucrose, HEPES, and phosphate buffer).

-

A respiratory substrate is added to initiate electron transport. For NADH-linked respiration, a cocktail of alphaketoglutarate, malate, and isocitrate is used. For FADH2-linked respiration, succinate is used.[19]

-

The basal rate of oxygen consumption (State 2 respiration) is recorded.

-

ADP is added to stimulate ATP synthesis and measure the rate of coupled respiration (State 3).

-

An uncoupler such as carbonyl cyanide p-(trifluoromethoxy)phenylhydrazone (FCCP) is added to measure the maximal rate of electron transport.

-

The effect of this compound is determined by adding various concentrations of the drug to the mitochondrial suspension before the addition of substrates or ADP, and the resulting changes in oxygen consumption rates are recorded.

-

-

Data Analysis: The inhibitory effect of this compound is quantified by determining the concentration required for a half-maximum effect on uncoupler-stimulated respiration.[19]

Pyruvate Kinase Inhibition Assay

This protocol describes a method to determine the inhibitory effect of this compound on pyruvate kinase activity.

-

Enzyme and Reagents: Recombinant pyruvate kinase from the desired source (e.g., human, T. cruzi) is used. The assay mixture contains phosphoenolpyruvate (PEP), ADP, MgCl2, KCl, and a coupling enzyme system (lactate dehydrogenase) with NADH in a suitable buffer (e.g., Tris-HCl).

-

Kinetic Measurement:

-

The reaction is initiated by the addition of the enzyme to the assay mixture containing substrates and varying concentrations of this compound.

-

The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored continuously using a spectrophotometer.

-

The initial reaction velocities are calculated from the linear portion of the absorbance versus time curves.

-

-

Data Analysis: To determine the inhibition constant (Ki), the initial velocities are measured at different concentrations of both the substrate (ADP) and the inhibitor (this compound). The data are then fitted to the appropriate enzyme inhibition model (e.g., competitive inhibition) using non-linear regression analysis.[17][21]

Mandatory Visualizations: Signaling Pathways and Workflows

Purinergic Signaling Pathway Inhibition by this compound

This compound is a well-established antagonist of P2 purinergic receptors, which are activated by extracellular nucleotides like ATP and ADP. By blocking these receptors, this compound interferes with a wide range of physiological processes, including neurotransmission, inflammation, and cell proliferation.

Caption: this compound antagonizes both ionotropic P2X and metabotropic P2Y purinergic receptors.

Growth Factor Receptor Signaling Blockade by this compound

This compound can inhibit the binding of various growth factors to their cognate receptor tyrosine kinases (RTKs), thereby blocking downstream signaling cascades that regulate cell growth, proliferation, and survival.

References

- 1. Ectodomain Lysines and this compound Block of P2X1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation and Regulation of Purinergic P2X Receptor Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. news-medical.net [news-medical.net]

- 5. This compound antagonizes responses to P2-purinoceptor agonists and purinergic nerve stimulation in the guinea-pig urinary bladder and taenia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound antagonizes responses to P2-purinoceptor agonists and purinergic nerve stimulation in the guinea-pig urinary bladder and taenia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Profiling of a this compound-derived compound library at recombinant human P2Y receptors identifies NF272 as a competitive but non-selective P2Y2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PPADS and this compound as antagonists at cloned P2Y- and P2U-purinoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 10. This compound inhibits growth factor binding and proliferation by urothelial carcinoma cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biphasic effects of this compound on125I-epidermal growth factor binding to human meningiomas - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound-induced growth inhibition and insulin-like growth factor-I binding blockade in human breast carcinoma cell lines: potentially related events - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound inhibition of growth factor receptor binding and mitogenicity in AKR-2B cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. This compound is an active site-directed, reversible, and tight-binding inhibitor of protein-tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound derivatives as inhibitors and activators of protein-tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The trypanocidal drug this compound and other trypan blue mimetics are inhibitors of pyruvate kinases and bind to the adenosine site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound Inhibits Mitochondrial ADP/ATP Carrier, Not Only from the Cytosolic Side But Also from the Matrix Side, of the Mitochondrial Inner Membrane [jstage.jst.go.jp]

- 19. This compound inhibits respiration and induces membrane permeability transition in isolated rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. This compound Targets the Conserved Ligand-Binding Pocket of Human Raf1 Kinase Inhibitory Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Suramin: A Technical Guide to its Function as a Reverse Transcriptase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suramin is a polysulfonated naphthylurea compound that has been utilized for the treatment of trypanosomiasis and onchocerciasis for over a century. Its therapeutic applications have expanded into oncology and virology, primarily due to its multifaceted mechanism of action. A significant aspect of its antiviral properties lies in its potent inhibition of reverse transcriptase (RT), a critical enzyme for the replication of retroviruses such as the Human Immunodeficiency Virus (HIV). This technical guide provides an in-depth analysis of this compound's role as a reverse transcriptase inhibitor, detailing its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its characterization.

Mechanism of Action

This compound functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI). Its mode of action is primarily attributed to its competitive inhibition with the template-primer complex for the binding site on the reverse transcriptase enzyme.[1] The highly charged, polysulfonated structure of this compound mimics the phosphate backbone of nucleic acids, allowing it to occupy the template-primer binding cleft of the enzyme. This prevents the natural RNA template and primer from binding, thereby halting the initiation of DNA synthesis. Kinetic studies have confirmed this competitive inhibition mechanism, demonstrating that this compound's inhibitory effect can be overcome by increasing the concentration of the template-primer.

Quantitative Inhibition Data

The inhibitory potency of this compound has been quantified against various retroviral reverse transcriptases. The following table summarizes the available quantitative data, primarily as 50% inhibitory concentrations (IC50) and inhibition constants (Ki).

| Virus/Enzyme Source | Reverse Transcriptase Type | Inhibition Parameter | Value (µM) | Reference |

| Rauscher Murine Leukemia Virus (RLV) | Murine Leukemia Virus RT | Ki | 0.54 | [2] |

| Bovine Leukemia Virus (BLV) | Bovine Leukemia Virus RT | IC50 | 2.8 | |

| Moloney Murine Leukemia Virus | Murine Leukemia Virus RT | IC50 | 0.1 - 1 µg/mL | [1] |

| Murine Rauscher Leukemia Viruses | Murine Leukemia Virus RT | IC50 | 0.1 - 1 µg/mL | [1] |

| Moloney Murine Sarcoma Virus | Murine Sarcoma Virus RT | IC50 | 0.1 - 1 µg/mL | [1] |

| Avian Myeloblastosis Virus | Avian Myeloblastosis Virus RT | IC50 | 0.1 - 1 µg/mL | [1] |

*Note: The value is presented as µg/mL in the source material. The molar concentration can be calculated using the molecular weight of this compound (1429.2 g/mol ).

Experimental Protocols

The determination of this compound's inhibitory activity on reverse transcriptase is typically performed using an in vitro enzymatic assay. A common and safe method is the colorimetric reverse transcriptase assay, which avoids the use of radioisotopes.

Protocol: Colorimetric Reverse Transcriptase Inhibition Assay

1. Principle:

This assay measures the incorporation of biotin-labeled deoxynucleotides into a new DNA strand synthesized by reverse transcriptase using a poly(A) template and an oligo(dT) primer. The biotinylated DNA product is then captured on a streptavidin-coated plate and detected using an antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes a co-incorporated digoxigenin-labeled deoxynucleotide. The enzymatic reaction produces a colored product, the absorbance of which is proportional to the amount of DNA synthesized and thus the activity of the reverse transcriptase.

2. Materials:

-

Purified reverse transcriptase (e.g., from HIV-1, AMV, M-MuLV)

-

This compound (or other inhibitors to be tested)

-

Streptavidin-coated 96-well microtiter plates

-

Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.3, 75 mM KCl, 3 mM MgCl2, 10 mM DTT)

-

Template/Primer: Poly(A) RNA template and Oligo(dT) primer

-

Deoxynucleotide Mix: dATP, dCTP, dGTP, and a mix of dTTP and biotin-dUTP and digoxigenin-dUTP

-

Lysis Buffer (for cell-free virus preparations)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Enzyme-conjugated antibody (e.g., Anti-Digoxigenin-HRP)

-

Substrate for the enzyme (e.g., TMB for HRP)

-

Stop Solution (e.g., 2 M H2SO4)

-

Microplate reader

3. Methodology:

-

Preparation of Reagents: Prepare serial dilutions of this compound in the reaction buffer. Prepare the reaction mix containing the reaction buffer, template/primer, and deoxynucleotide mix.

-

Enzyme Inhibition: In the wells of a microtiter plate, add the desired concentration of this compound. Add the purified reverse transcriptase to each well. Incubate for a short period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Reverse Transcription Reaction: Initiate the reaction by adding the reaction mix to each well. Incubate the plate at the optimal temperature for the specific reverse transcriptase (e.g., 37°C for HIV-1 RT) for a defined period (e.g., 1-2 hours).

-

Capture of Biotinylated DNA: After incubation, transfer the reaction mixture to the streptavidin-coated microtiter plate. Incubate for 1 hour at room temperature to allow the biotinylated DNA to bind to the streptavidin.

-

Washing: Wash the plate several times with wash buffer to remove unincorporated nucleotides and other components of the reaction mixture.

-

Detection: Add the enzyme-conjugated antibody to each well and incubate for 1 hour at room temperature.

-

Washing: Wash the plate again to remove any unbound antibody.

-

Substrate Addition and Signal Development: Add the enzyme substrate to each well and incubate in the dark until a color develops.

-

Stopping the Reaction: Add the stop solution to each well to quench the enzymatic reaction.

-

Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength.

-

Data Analysis: Plot the absorbance against the concentration of this compound. Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the reverse transcriptase activity.

Visualizations

Signaling Pathway Diagram

Caption: Mechanism of this compound's competitive inhibition of reverse transcriptase.

Experimental Workflow Diagram

References

A Technical Guide to the Anti-inflammatory Properties of Suramin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Suramin, a polysulfonated naphthylurea, has a long history of use as an antiparasitic agent for conditions like African sleeping sickness.[1] Beyond its established role, a growing body of evidence highlights its potent and multifaceted anti-inflammatory properties. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound exerts its anti-inflammatory effects, supported by quantitative data from key in vitro and in vivo studies. Detailed experimental protocols and visual representations of critical signaling pathways are included to facilitate further research and development in this area. This compound's ability to modulate key inflammatory cascades, such as NF-κB signaling, purinergic receptor activity, and inflammasome activation, positions it as a compelling candidate for therapeutic intervention in a range of inflammatory diseases.[1][2]

Core Mechanisms of Anti-inflammatory Action

This compound's anti-inflammatory effects are not mediated by a single target but rather through the modulation of several critical signaling pathways. Its polyanionic structure allows it to interact with a variety of molecules, including growth factors, cytokines, and receptors.[1][3]

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including cytokines and chemokines. This compound has been shown to effectively suppress this pathway. In studies involving porcine nucleus pulposus (NP) cells stimulated with Interleukin-1β (IL-1β), this compound administration significantly inhibited the nuclear translocation of the NF-κB p65 subunit.[4] It also reduced the expression of MyD88 and phosphorylated p65, key upstream signaling molecules.[4] This inhibition of NF-κB activation leads to a downstream reduction in the expression of inflammatory mediators like IL-1β, IL-8, and TNF-α.[4]

Antagonism of Purinergic Receptors (P2X7)

Extracellular ATP, often released during cellular stress or injury, acts as a potent pro-inflammatory signal by activating purinergic receptors, particularly the P2X7 receptor (P2X7R).[5][6] Activation of P2X7R on immune cells like macrophages triggers the assembly of the NLRP3 inflammasome, leading to the maturation and release of IL-1β and IL-18.[6][7] this compound functions as a non-selective antagonist of P2 receptors.[5][8] By blocking the P2X7R, this compound prevents ATP-induced activation of the NLRP3 inflammasome, thereby suppressing a critical amplification loop in the inflammatory cascade.[7][9] This mechanism is crucial in its ability to protect against diabetic kidney disease and reduce microglia activation in models of neuropathic pain.[9][10]

Inhibition of NLRP3 Inflammasome Activation

The NLRP3 inflammasome is a multiprotein complex that plays a pivotal role in innate immunity by activating caspase-1, which in turn processes pro-IL-1β and pro-IL-18 into their active, secreted forms.[11] this compound has been shown to directly inhibit the activation of the NLRP3 inflammasome.[7][9] In diabetic mouse models, this compound treatment suppressed the upregulation of NLRP3 inflammasome-related genes and proteins in the renal cortex.[9] In vitro studies on mouse mesangial cells confirmed that while this compound did not affect NLRP3 expression directly, it inhibited the ATP-induced formation of the NLRP3 complex and the subsequent expression of caspase-1 and IL-18.[9] More recent studies have also demonstrated that this compound can inhibit the NLRP3/caspase-1/GSDMD pyroptosis pathway in alveolar macrophages, a key process in sepsis-associated acute lung injury.[12]

Modulation of Cytokine Activity

This compound directly interferes with the activity of key pro-inflammatory cytokines. It has been shown to inhibit the biological activity of Tumor Necrosis Factor-alpha (TNF-α) by inducing the dissociation of its biologically active trimeric form into inactive monomers.[13] Additionally, this compound acts as a competitive IL-1 receptor antagonist, preventing the binding of both IL-1α and IL-1β to the type I IL-1 receptor.[14] This blockade prevents IL-1-mediated responses such as prostaglandin E2 (PGE-2) synthesis and IL-6 production.[14] Its inhibitory effects also extend to IL-6-type cytokines, where it impairs receptor function and/or signal transduction.[15]

Other Contributing Mechanisms

-

Inhibition of Microglia Activation: In the central nervous system, this compound has been shown to decrease the activation of microglia, the resident immune cells of the brain. This effect is thought to be mediated by its antagonism of P2 receptors, reducing pain-related behavior in formalin-induced hyperalgesia models.[10]

-

Neutralization of Histones: Extracellular histones released from dying cells during severe inflammation or trauma act as damage-associated molecular patterns (DAMPs), causing endothelial injury. As a polyanionic drug, this compound can directly bind to and neutralize these cationic histones, protecting the endothelium from damage.[3][16]

-

Activation of Nrf2/HO-1 Pathway: In osteoarthritis models, this compound was found to activate the Nrf2/HO-1 signaling pathway, a key regulator of cellular antioxidant responses, which in turn inhibits the NF-κB and MAPK pathways.[2]

-

Inhibition of cGAS-STING Pathway: this compound can inhibit the cGAS (cGAMP synthase) enzyme, which is a cytosolic DNA sensor that activates the STING pathway, leading to the production of type I interferons. By displacing DNA from cGAS, this compound can modulate this inflammatory pathway.[17]

Quantitative Data from Preclinical Studies

The anti-inflammatory efficacy of this compound has been quantified in numerous in vitro and in vivo models. The following tables summarize key findings.

Table 1: Summary of In Vitro Anti-inflammatory Activity of this compound

| Assay/Model | Cell Type | Stimulant | Key Finding | IC50 / Concentration | Source |

| IL-1 Receptor Binding | Murine & Human Cells | IL-1α / IL-1β | Inhibited binding to soluble human IL-1 receptor | 204 µM (for IL-1α)186 µM (for IL-1β) | [14] |

| Cytokine Production | Porcine NP Cells | 10 ng/ml IL-1β | Reduced expression of IL-1β, IL-8, TNF-α | 10 µM | [4] |

| NLRP3 Inflammasome | Mouse Mesangial Cells | ATP | Inhibited ATP-induced caspase-1 and IL-18 expression | Not specified | [7] |

| cGAS Inhibition | THP-1 Cells | dsDNA | Inhibited cGAS enzymatic activity, reduced IFN-β | Not specified | [17] |

| Th1/Th2 Cytokine Balance | Mouse Splenocytes | - | Inhibited IFN-γ (Th1), Increased IL-4 (Th2) | Dose-dependent | [18] |

| Pyroptosis Pathway | MH-S Alveolar Macrophages | LPS | Downregulated NLRP3, caspase-1, GSDMD, IL-1β, IL-18 | Not specified | [12] |

Table 2: Summary of In Vivo Anti-inflammatory Activity of this compound

| Animal Model | Disease Model | Dosage | Key Quantitative Findings | Source |

| Wistar Rat | Collagen-Induced Arthritis (CIA) | 10 mg/kg/day (i.p.) for 3 weeks | Significant reduction in arthritic index (p<0.0001).Significant reduction in plasma/joint TNF-α, IL-1β, IL-6 (p<0.0001). | [8] |

| KK-Ay Mice | Diabetic Kidney Disease | i.p. once every 2 weeks for 8 weeks | Significantly suppressed increases in urinary albumin-to-creatinine ratio and upregulation of NLRP3 inflammasome genes. | [9] |

| Wistar Rat | Acetic Acid-Induced Colitis | 10 mg/kg/day (i.p.) for 15 days | Significant reduction in plasma PTX3 (p<0.01), TNF-α, NETs, and MDA levels. | [19][20] |

| Mice | Fulminant Hepatic Failure (GalN/LPS) | Not specified | Significantly lower serum AST, ALT, TNF-α, and IL-6 levels. | [21] |

| Mice | Formalin-Induced Hyperalgesia | 1.25 µg/kg/h (intrathecal) for 4 days | Decreased hyperalgesic sensitivity and microglial activation. | [10] |

Experimental Protocols and Workflows

This section provides detailed methodologies for key experiments cited in the investigation of this compound's anti-inflammatory properties.

In Vitro Protocol: Inhibition of LPS-Induced Cytokine Production in Macrophages

This protocol is a standard method to assess the anti-inflammatory potential of a compound on cultured immune cells.

-

Cell Culture:

-

Culture RAW 264.7 murine macrophages or human THP-1 monocyte-derived macrophages in DMEM or RPMI-1640 medium, respectively, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Seed cells in 24-well plates at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM, 100 µM) for 1-2 hours. Include a vehicle control (medium only).

-

Following pre-treatment, stimulate the cells with Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 18-24 hours to induce an inflammatory response. Include a non-stimulated control group.

-

-

Sample Collection:

-

After the incubation period, centrifuge the plates and carefully collect the cell culture supernatant for cytokine analysis.

-

Lyse the remaining cells with an appropriate lysis buffer (e.g., RIPA buffer) for Western blot analysis or RNA extraction.

-

-

Analysis:

-

Cytokine Measurement (ELISA): Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the collected supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

Gene Expression (qRT-PCR): Extract total RNA from the cell lysates, synthesize cDNA, and perform quantitative real-time PCR to measure the mRNA expression levels of inflammatory genes.

-

Protein Expression (Western Blot): Analyze cell lysates to determine the protein levels and phosphorylation status of key signaling molecules in the NF-κB or MAPK pathways (e.g., p-p65, IκBα).

-

In Vivo Protocol: Collagen-Induced Arthritis (CIA) in Rats

The CIA model is a widely used and relevant animal model for human rheumatoid arthritis.[8]

-

Animal Model:

-

Use female Wistar rats (or DBA/1 mice), 6-8 weeks old.

-

Acclimatize animals for at least one week before the experiment.

-

-

Induction of Arthritis:

-

Prepare an emulsion of bovine type II collagen (2 mg/mL) with an equal volume of Complete Freund's Adjuvant (CFA).

-

On day 0, administer a primary immunization of 0.1 mL of the emulsion intradermally at the base of the tail.

-

On day 7, administer a booster injection of 0.1 mL of collagen emulsified in Incomplete Freund's Adjuvant (IFA).

-

-

Treatment Protocol:

-

Monitor the rats daily for the onset of arthritis, which typically appears around day 11-14 post-primary immunization.

-

Once arthritis is established, randomize animals into groups (e.g., Healthy Control, CIA + Vehicle, CIA + this compound 10 mg/kg, CIA + Positive Control like Methotrexate).

-

Administer this compound (10 mg/kg/day) or vehicle intraperitoneally (i.p.) daily for a period of 3 weeks.[8]

-

-

Assessment of Arthritis:

-

Clinical Scoring: Score the severity of arthritis in each paw daily or every other day based on a scale (e.g., 0 = no swelling, 4 = severe swelling and ankylosis). The maximum score per animal is 16.

-

Body Weight: Record the body weight of each animal throughout the study as an indicator of general health.

-

Paw Volume: Measure paw swelling using a plethysmometer.

-

-

Terminal Analysis (at the end of the treatment period):

-

Blood and Tissue Collection: Collect blood via cardiac puncture for plasma separation. Harvest spleen and joint tissues.

-

Cytokine Analysis: Measure levels of TNF-α, IL-1β, and IL-6 in plasma and joint tissue homogenates using ELISA.[8]

-

Histopathology: Fix joint tissues in formalin, decalcify, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to evaluate inflammation, pannus formation, and cartilage/bone erosion.

-

Conclusion and Future Directions

The evidence strongly supports this compound as a potent anti-inflammatory agent with a unique, pleiotropic mechanism of action. By targeting multiple, interconnected inflammatory pathways—including NF-κB, purinergic signaling, and the NLRP3 inflammasome—it offers a comprehensive approach to dampening the inflammatory response. The quantitative data from both in vitro and in vivo studies consistently demonstrate its efficacy in reducing pro-inflammatory cytokine production and ameliorating disease pathology in models of arthritis, colitis, and kidney disease.[8][9][19]

For drug development professionals, this compound represents a promising scaffold for the design of novel therapeutics. Its broad-spectrum activity could be advantageous in complex inflammatory diseases where multiple pathways are dysregulated. However, its non-specific nature and known side-effect profile necessitate careful consideration.[1][22] Future research should focus on:

-

Targeted Analogs: Developing derivatives of this compound that retain potent anti-inflammatory activity but exhibit greater target specificity to reduce off-target effects.

-

Combination Therapies: Investigating the synergistic potential of low-dose this compound with other anti-inflammatory agents.

-

Clinical Translation: Carefully designed clinical trials are needed to evaluate the safety and efficacy of this compound in human inflammatory diseases, such as rheumatoid arthritis or inflammatory bowel disease.[23][24]

References

- 1. What is the mechanism of this compound Sodium? [synapse.patsnap.com]

- 2. This compound ameliorates osteoarthritis by acting on the Nrf2/HO-1 and NF-κB signaling pathways in chondrocytes and promoting M2 polarization in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. This compound attenuates intervertebral disc degeneration by inhibiting NF-κB signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel P2X7 receptor antagonists ease the pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound prevents the development of diabetic kidney disease by inhibiting NLRP3 inflammasome activation in KK-Ay mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound ameliorates collagen induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound inhibits spinal cord microglia activation and long-term hyperalgesia induced by formalin injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. RNA-seq revealed the anti-pyroptotic effect of this compound by suppressing NLRP3/caspase-1/GSDMD pathway in LPS-induced MH-S alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound induces deoligomerization of human tumor necrosis factor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound blocks the binding of interleukin-1 to its receptor and neutralizes IL-1 biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound inhibits the stimulation of acute phase plasma protein genes by IL-6-type cytokines in rat hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The polyanionic drug this compound neutralizes histones and prevents endotheliopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound potently inhibits cGAMP synthase, cGAS, in THP1 cells to modulate IFN-β levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. In vitro immunopharmacologic effect of this compound on modifying Th-subset cytokine levels in splenocytes and T-cell clones: a therapeutic application for autoimmune disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound Exerts an Ameliorative Effect on Acetic Acid-Induced Acute Colitis in Rats by Demonstrating Potent Antioxidant and Anti-Inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. This compound Exerts an Ameliorative Effect on Acetic Acid-Induced Acute Colitis in Rats by Demonstrating Potent Antioxidant and Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 21. This compound prevents fulminant hepatic failure resulting in reduction of lethality through the suppression of NF-kappaB activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. This compound - Wikipedia [en.wikipedia.org]

- 23. US5158940A - Use of this compound to treat rheumatologic diseases - Google Patents [patents.google.com]

- 24. Medications for Inflammatory Bowel Disease - Gastrointestinal Disorders - Merck Manual Professional Edition [merckmanuals.com]

Suramin's Potential as a Broad-Spectrum Antiviral Agent: A Technical Guide

Executive Summary: Suramin, a polysulfonated naphthylurea compound synthesized in 1916, has been a cornerstone in treating African trypanosomiasis (sleeping sickness) for over a century.[1][2] Beyond its antiparasitic role, a substantial body of research has unveiled its potent, broad-spectrum antiviral activities against a diverse range of viruses, including retroviruses, alphaviruses, and coronaviruses.[1][3][4] this compound's antiviral efficacy stems from a multi-targeted mechanism of action, primarily involving the inhibition of viral entry and the disruption of key viral enzymes essential for replication.[5][6][7] It has been shown to block the early stages of infection by interfering with the attachment of virions to host cell receptors and inhibiting viral polymerases and proteases.[1][7][8] While preclinical data, both in vitro and in some animal models, are compelling, its clinical application as an antiviral has been severely hampered by a significant toxicity profile.[9][10][11] This guide provides an in-depth technical overview of this compound's antiviral potential, summarizing quantitative data, detailing experimental methodologies, and visualizing its mechanisms of action for researchers, scientists, and drug development professionals.

Mechanisms of Antiviral Action

This compound's polyanionic nature allows it to interact with a wide array of positively charged proteins, leading to a multifaceted mechanism of action that can disrupt the viral life cycle at several distinct stages.

Inhibition of Viral Entry and Attachment

A primary mechanism of this compound's antiviral activity is the blockade of early-stage viral replication, specifically preventing viral binding and entry into host cells.[1][5][12] Its six negatively charged sulfonate groups can electrostatically interact with viral surface glycoproteins, effectively preventing them from engaging with host cell receptors.[3][7]

-

Coronaviruses (SARS-CoV-2): this compound binds to the Receptor Binding Domain (RBD) of the SARS-CoV-2 Spike protein. This interaction blocks the binding of the virus to both its primary receptor, Angiotensin-Converting Enzyme 2 (ACE2), and to heparan sulfate (HS) proteoglycans, which act as co-receptors to facilitate viral attachment.[7][13] Molecular docking studies suggest this compound acts as an "electrostatic shield," with particularly potent activity against the Omicron variant.[7]

-

Alphaviruses (Chikungunya Virus): For Chikungunya virus (CHIKV), this compound interferes with viral entry by binding to the E1/E2 envelope glycoprotein heterodimer.[14][15] This not only hinders the initial attachment but also appears to inhibit post-attachment conformational changes required for the fusion of the viral and cellular membranes.[14][15][16]

-

Retroviruses (HIV): Early research demonstrated that this compound could inhibit HIV infection by binding to the gp120 envelope glycoprotein, thereby blocking viral attachment to host T cells.[3][4]

-

Picornaviruses (Enterovirus 71): this compound has been shown to bind directly to the viral capsid of EV71, neutralizing the virus particle and preventing its attachment to host cells.[17][18]

Inhibition of Key Viral Enzymes

This compound is a potent inhibitor of various viral enzymes that are critical for genome replication and maturation.

-

Reverse Transcriptase (RT): this compound was one of the first non-nucleoside inhibitors identified for retroviral reverse transcriptase.[19] It acts as a strong competitive inhibitor with respect to the template-primer binding site on the enzyme, effectively halting the conversion of viral RNA into DNA.[6] This activity was demonstrated against several oncornaviruses and HIV.[6][9]

-

RNA-dependent RNA Polymerase (RdRp): The compound has been shown to inhibit the RdRp of both CHIKV and SARS-CoV-2.[16][20] For SARS-CoV-2, structural studies revealed that this compound binds to the catalytic site of the RdRp, physically blocking the entry of the RNA template-primer duplex and preventing nucleotide triphosphate access, thereby directly halting RNA synthesis.[7][20]

-

Proteases: this compound acts as a noncompetitive, allosteric inhibitor of the SARS-CoV-2 main protease (3CLpro), an enzyme essential for processing viral polyproteins into functional units.[8]

-

DNA Polymerase: The drug also blocks the activity of the DNA polymerase encoded by the duck hepatitis B virus, a model for human Hepatitis B virus.[2][3]

Disruption of Viral Genome Packaging

Recent studies have identified another antiviral mechanism targeting the late stages of the viral life cycle. This compound interacts with the SARS-CoV-2 nucleocapsid (N) phosphoprotein.[21] The N protein is essential for packaging the viral RNA genome into a stable ribonucleoprotein (RNP) complex. This compound binds to both the N-terminal and C-terminal domains of the N protein, inhibiting its ability to bind single-stranded RNA and preventing the formation of RNP-like structures, thus hampering the assembly of new virions.[21]

Quantitative In Vitro Antiviral Activity

The following tables summarize the quantitative data on this compound's efficacy against various viruses in cell culture models.

Table 1: Antiviral Activity against Coronaviruses (SARS-CoV-2)

| Virus Strain/Variant | Cell Line | Assay Type | Endpoint | Value (µM) | Selectivity Index (SI) | Citation(s) |

|---|---|---|---|---|---|---|

| SARS-CoV-2 | Vero E6 | CPE Reduction | EC₅₀ | ~20 | >250 | [1][22][23] |

| SARS-CoV-2 | Vero E6 | Cytotoxicity | CC₅₀ | >5000 | - | [1][22][24] |

| SARS-CoV-2 (Wild-Type) | Vero E6 | Focus Reduction | EC₅₀ | 134 ± 32 | - | [7] |

| SARS-CoV-2 (Delta) | Vero E6 | Focus Reduction | EC₅₀ | 80 ± 19 | - | [7] |

| SARS-CoV-2 (Omicron) | Vero E6 | Focus Reduction | EC₅₀ | 3.0 ± 1.5 | - | [7] |

| SARS-CoV-2 | Calu-3 | Viral Load | EC₉₀ | <200 | >55 | [1][22] |

| SARS-CoV-2 3CLpro | Enzyme Assay | Inhibition | IC₅₀ | 6.3 ± 1.4 | - | [8] |

| SARS-CoV-2 3CLpro | SPR | Binding Affinity | K_D | 59.7 ± 4.5 | - |[8] |

Table 2: Antiviral Activity against Alphaviruses and Picornaviruses

| Virus | Cell Line | Assay Type | Endpoint | Value (µM) | Selectivity Index (SI) | Citation(s) |

|---|---|---|---|---|---|---|

| Chikungunya (CHIKV) | Various | Plaque Reduction | EC₅₀ | 8.8 - 62.1 | - | [14] |

| Chikungunya (CHIKV) | BHK-21 | Cytotoxicity | CC₅₀ | >700 | - | [14] |

| Chikungunya (CHIKV) | Various | Replication | EC₅₀ | ~80 | >62.5 | [16] |

| Chikungunya (CHIKV) | In Vitro | RNA Synthesis | IC₅₀ | ~5 | - | [16] |

| Enterovirus 71 (EV71) | RD | Plaque Reduction | IC₉₀ | 0.49 - 7.80 | >12,500 | [17] |

| Enterovirus 71 (EV71) | RD | Cytotoxicity | CC₅₀ | >1000 | - |[17] |

Table 3: Antiviral Activity against Other Viruses

| Virus Family | Virus | Target/Assay | Endpoint | Value | Citation(s) |

|---|---|---|---|---|---|

| Retroviridae | Oncornaviruses | Reverse Transcriptase | 50% Inhibition | 0.1 - 1 µg/mL | [6] |

| Hepadnaviridae | Duck Hepatitis B | DNA Polymerase | Inhibition | Dose-dependent | [2] |

| Orthomyxoviridae | Influenza A | Cytotoxicity (A549) | CC₅₀ | 269.2 µg/mL (~187 µM) | [25] |

| Orthomyxoviridae | Influenza A | RNA/Protein | Max Efficacy | 125 - 250 µg/mL |[25] |

In Vivo Efficacy and Clinical Context

While in vitro data are promising, in vivo studies and clinical trials have yielded mixed results, largely due to this compound's toxicity.

-

Chikungunya Virus: In a C57BL/6 mouse model, this compound treatment was shown to substantially decrease viral loads in the foot and significantly ameliorate the acute arthritis-like lesions characteristic of CHIKV infection.[26]

-

Enterovirus 71: this compound demonstrated protective effects in two animal models. In a lethal challenge mouse model, it decreased mortality by 30%.[17] In a non-human primate model (rhesus monkeys), administration of this compound at doses scaled from human use resulted in a decreased peak viral load.[17][27]

-